N-[3-(3-acetyl-1H-indol-1-yl)propanoyl]glycylglycine
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Overview
Description
N-[3-(3-acetyl-1H-indol-1-yl)propanoyl]glycylglycine is a synthetic compound that belongs to the class of organic compounds known as indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of an indole ring system, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-acetyl-1H-indol-1-yl)propanoyl]glycylglycine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole ring is then acetylated using acetyl chloride in the presence of a base such as pyridine.
Coupling with Glycylglycine: The acetylated indole is then coupled with glycylglycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-acetyl-1H-indol-1-yl)propanoyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of 3-(1H-indol-1-yl)propan-1-ol derivatives.
Substitution: Formation of 3-bromoindole derivatives.
Scientific Research Applications
N-[3-(3-acetyl-1H-indol-1-yl)propanoyl]glycylglycine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[3-(3-acetyl-1H-indol-1-yl)propanoyl]glycylglycine involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, including serotonin receptors and enzymes involved in cell signaling pathways . The acetyl moiety can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
- N-[1H-indol-3-yl-acetyl]glycine
- N-[3-(3-acetyl-1H-indol-1-yl)propanoyl]-L-leucine
- N-[3-(3-acetyl-1H-indol-1-yl)propanoyl]-beta-alanine
Uniqueness
N-[3-(3-acetyl-1H-indol-1-yl)propanoyl]glycylglycine is unique due to its specific structural features, including the presence of both an indole ring and a glycylglycine moiety.
Properties
Molecular Formula |
C17H19N3O5 |
---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
2-[[2-[3-(3-acetylindol-1-yl)propanoylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C17H19N3O5/c1-11(21)13-10-20(14-5-3-2-4-12(13)14)7-6-15(22)18-8-16(23)19-9-17(24)25/h2-5,10H,6-9H2,1H3,(H,18,22)(H,19,23)(H,24,25) |
InChI Key |
VJTSZIPDMLPMFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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